molecular formula C15H13F3O3S2 B1354423 Diphenyl(vinyl)sulfonium trifluoromethanesulfonate CAS No. 247129-88-0

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate

Cat. No.: B1354423
CAS No.: 247129-88-0
M. Wt: 362.4 g/mol
InChI Key: OKDGDBRZMJNKLV-UHFFFAOYSA-M
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Description

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is an organosulfur compound with the molecular formula C15H13F3O3S2. It is known for its unique properties and applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonium group bonded to a vinyl group and two phenyl groups, along with a trifluoromethanesulfonate anion.

Scientific Research Applications

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as photoresists and coatings.

Safety and Hazards

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is associated with several hazards. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Mechanism of Action

Target of Action

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate, also known as DIPHENYLVINYLSULFONIUM TRIFLATE, is a type of sulfonium compound

Mode of Action

It is known to be used as an organic reagent , which suggests that it may interact with various biological targets to induce chemical reactions.

Action Environment

It is known that the compound should be stored in a dry, room temperature environment , suggesting that moisture and temperature could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly as a reagent in organic synthesis. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as alkylation and arylation. The compound’s sulfonium group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modify the structure and function of enzymes and proteins, influencing their activity and stability .

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. The sulfonium group can interact with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This interaction can result in changes in the conformation and activity of the target biomolecules. Additionally, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under dry, room temperature conditions but may degrade over time when exposed to moisture or light. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without causing significant adverse effects. At higher doses, the compound can induce toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a pronounced biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation and reduction, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall effects on cellular function and metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and the extent of its effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the nucleus, cytoplasm, or other organelles, where it exerts its biochemical effects. The localization can influence the compound’s activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyl(vinyl)sulfonium trifluoromethanesulfonate typically involves the reaction of diphenyl sulfide with vinyl trifluoromethanesulfonate under specific conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at room temperature, and the reaction is usually completed within a few hours. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The reaction is conducted in large reactors with precise control over temperature, pressure, and atmosphere. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonium group to a sulfide.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diphenyl sulfide.

    Substitution: Various substituted sulfonium compounds.

Comparison with Similar Compounds

Similar Compounds

  • Diphenylmethylsulfonium trifluoromethanesulfonate
  • Diphenyl(phenylthio)methylsulfonium trifluoromethanesulfonate
  • Diphenyl(phenylthio)vinylsulfonium trifluoromethanesulfonate

Uniqueness

Diphenyl(vinyl)sulfonium trifluoromethanesulfonate is unique due to the presence of the vinyl group, which imparts distinct reactivity compared to other sulfonium compounds. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in organic synthesis and other applications.

Properties

IUPAC Name

ethenyl(diphenyl)sulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13S.CHF3O3S/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;2-1(3,4)8(5,6)7/h2-12H,1H2;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGDBRZMJNKLV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[S+](C1=CC=CC=C1)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247129-88-0
Record name Sulfonium, ethenyldiphenyl-, 1,1,1-trifluoromethanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247129-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes diphenylvinylsulfonium triflate a useful reagent in organic synthesis?

A: Diphenylvinylsulfonium triflate acts as a potent electrophile, readily participating in reactions with various nucleophiles. This reactivity stems from the electron-withdrawing effect of the diphenyl sulfide and triflate groups, which make the vinyl group highly electrophilic. [, ]

Q2: What types of reactions is diphenylvinylsulfonium triflate commonly used for?

A: This reagent finds application in various annulation reactions, including epoxidation, aziridination, and cyclopropanation. [, ] For instance, it reacts with primary amines to yield 2-arylaziridines and with imides to form α-imidostyrenes. [] Furthermore, it facilitates the synthesis of enantiomerically pure trans-3-arylpiperazine-2-carboxylic acid derivatives through a reaction sequence involving piperazine ring formation and subsequent oxidation. []

Q3: Are there alternative methods to access diphenylvinylsulfonium triflate in situ without direct isolation?

A: Yes, researchers often generate diphenylvinylsulfonium triflate in situ from (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate by treating it with a base. This approach offers convenience and can be particularly advantageous in large-scale synthesis. []

Q4: What are the stability characteristics of diphenylvinylsulfonium triflate and its precursor, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate?

A: While diphenylvinylsulfonium triflate exhibits stability at room temperature, it is slightly hygroscopic and should be stored under inert conditions to prevent degradation. [] On the other hand, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate demonstrates remarkable stability, remaining viable at room temperature for over two years without significant decomposition or loss of reactivity. []

Q5: Are there any safety concerns regarding the handling of diphenylvinylsulfonium triflate and its precursor?

A: Both compounds should be handled with care. Diphenylvinylsulfonium triflate is a potent alkylating agent, and contact with skin or eyes should be avoided. [] Similarly, (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, being a precursor to a potent alkylating agent, demands careful handling, and skin contact should be avoided. []

Q6: Can you provide an example of how reaction conditions influence the outcome when using diphenylvinylsulfonium triflate?

A: Research has shown that the N-protecting group on 1,2-amino alcohols significantly influences the reaction outcome with diphenylvinylsulfonium triflate. For instance, while tosyl and sulfinamide protecting groups lead to morpholine formation in high yields, using an N-Cbz group predominantly yields N-vinyloxazolidinones. []

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